Grgdtp

Overview

Description

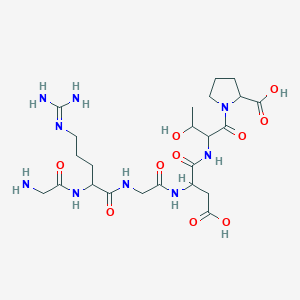

GRGDTP (Gly-Arg-Gly-Asp-Thr-Pro) is a synthetic hexapeptide containing the arginine-glycine-aspartic acid (RGD) motif, a conserved sequence known to mediate cell adhesion by binding to integrins, a family of heterodimeric transmembrane receptors . Structurally, this compound has a molecular weight of 601.6 Da and is synthesized via solid-phase methods . Its RGD motif enables specific interactions with α1β1, α5β1, and αVβ3 integrins, influencing cellular processes such as calcium signaling, migration, and glucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Grgdtp typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and large-scale production of peptides. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Grgdtp can undergo various chemical reactions, including:

Oxidation: The oxidation of the thiol group in cysteine residues (if present) can lead to the formation of disulfide bonds.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution can result in analogs with altered biological activity .

Scientific Research Applications

Tumor Therapy

GRGDTp has been extensively studied for its role in targeted tumor therapy. Its ability to bind specifically to integrins overexpressed on tumor cells enhances the delivery of therapeutic agents directly to cancerous tissues.

- Case Study : A study demonstrated that this compound-modified liposomes loaded with chemotherapeutic drugs showed increased accumulation in tumor tissues compared to non-modified liposomes. This targeting mechanism resulted in enhanced therapeutic efficacy and reduced systemic toxicity .

Gene Delivery

The peptide is utilized in gene delivery systems, particularly for non-viral vectors. By conjugating this compound to plasmid DNA or siRNA, researchers have improved cellular uptake through receptor-mediated endocytosis.

- Data Table: RGD-Modified Gene Carriers

| Carrier Type | Modification Method | Targeted Gene | Efficacy (%) |

|---|---|---|---|

| Polyplex Micelles | Covalent conjugation | sFlt-1 | 75 |

| Lipid Nanoparticles | Coating with this compound | GFP | 82 |

| Cationic Polymers | RGD peptide attachment | siRNA targeting VEGF | 68 |

This table summarizes the efficacy of various RGD-modified gene carriers in delivering specific genes to target cells .

Tissue Engineering

In tissue engineering, this compound is employed to enhance cell adhesion and proliferation on biomaterials. The functionalization of scaffolds with this compound promotes better integration with host tissues.

- Case Study : Research indicated that scaffolds coated with this compound significantly improved the attachment and growth of stem cells compared to unmodified scaffolds. This led to faster tissue regeneration in animal models .

Imaging Agents

This compound has been conjugated with imaging agents for enhanced visualization of tumors using techniques such as MRI and fluorescence imaging.

Mechanism of Action

Grgdtp exerts its effects primarily through its interaction with integrins. Integrins are transmembrane receptors that mediate cell-extracellular matrix adhesion. The arginine-glycine-aspartic acid (RGD) sequence within this compound is recognized by integrins, facilitating the binding of cells to the extracellular matrix. This interaction triggers intracellular signaling pathways that regulate cell migration, proliferation, and survival .

Comparison with Similar Compounds

Key Functional Roles :

- Calcium Mobilization: GRGDTP induces dose-dependent intracellular calcium ([Ca²⁺]i) increases in pulmonary arterial smooth muscle cells (PASMCs), with enhanced responses under chronic hypoxia (Δ[Ca²⁺]i = 1,148 nM vs. 738 nM in normoxic cells) .

- Cell Adhesion Modulation : this compound competitively inhibits cell attachment to fibronectin and cartilage oligomeric matrix protein (COMP) by blocking integrin-binding sites .

- Metabolic Effects : Enhances insulin-stimulated glucose uptake in skeletal muscle cells and improves glucose tolerance in diabetic mice via integrin-linked kinase (ILK) activation .

Comparison with Similar RGD Peptides

Calcium Signaling Potency

This compound exhibits distinct calcium mobilization profiles compared to other RGD peptides (Table 1):

Table 1: Calcium Responses to RGD Peptides in PASMCs

*Normoxic vs. hypoxic PASMCs .

Mechanistic Insights :

- GRGDNP (Gly-Arg-Gly-Asp-Asn-Pro) binds α5β1 integrins, activating inositol triphosphate (IP3)-independent pathways linked to lysosomal Ca²⁺ release .

- This compound’s α1β1 specificity correlates with collagen IV-mediated signaling, critical in vascular remodeling during pulmonary hypertension .

Table 2: Functional Comparison of RGD Peptides

Notable Differences:

- GRGDSP vs. This compound : GRGDSP is more effective in inhibiting fibronectin-mediated platelet aggregation, while this compound excels in metabolic and hypoxia-related studies .

- GRGESP : Despite structural similarity, its RGE motif (vs. RGD) enables unique viral entry inhibition, unrelated to this compound’s integrin-binding roles .

Pharmacological and Therapeutic Profiles

- GRGDNP in Vascular Disease : Linked to sustained Ca²⁺ influx in PASMCs, exacerbating pulmonary hypertension .

- Cyclo-RGD in Oncology : Used in drug delivery systems for αVβ3-expressing tumors due to high binding affinity .

Critical Analysis of Limitations

- This compound’s Context-Dependent Effects: While it enhances insulin sensitivity, its calcium responses vary significantly between normoxic and hypoxic cells, complicating translational applications .

- Peptide Stability : Linear peptides like this compound degrade faster in vivo than cyclic analogs (e.g., cyclo-RGD), limiting therapeutic durability .

Biological Activity

The compound Grgdtp (Gly-Arg-Gly-Asp-Thr-Pro) is a cyclic peptide that plays a significant role in biological activities, particularly in cell adhesion and signaling processes. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily interacts with integrins, which are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The RGD (Arg-Gly-Asp) motif is critical for this interaction. Studies have shown that the presence of this compound can disrupt integrin-dependent cell adhesion, leading to various physiological effects.

- Endothelial Cell Permeability : Research indicates that this compound can increase microvessel hydraulic permeability by disrupting endothelial cell-ECM attachments. In experiments involving perfused mesenteric microvessels, pretreatment with this compound resulted in significant changes in permeability when exposed to hypertonic solutions, suggesting a role in modulating vascular responses .

- Osteoclast Adhesion : this compound has been evaluated for its effects on osteoclasts, cells responsible for bone resorption. In vitro studies demonstrated that this compound inhibited osteoclast adhesion to vitronectin, a key ECM component, thereby potentially influencing bone remodeling processes .

Data Table: Biological Effects of this compound

Case Study 1: Endothelial Function

A study focused on the role of this compound in endothelial function demonstrated that treatment with this peptide altered the response of endothelial cells to hypertonic stress. The findings indicated that this compound could compromise integrin binding sites, leading to increased permeability and potential implications for vascular health .

Case Study 2: Osteoclast Behavior

In another investigation, the effects of this compound on osteoclasts were assessed using rat and chick bone cell models. The study revealed that this compound effectively inhibited osteoclast adhesion at submicromolar concentrations, suggesting its potential as a therapeutic agent in conditions characterized by excessive bone resorption .

Selectivity and Affinity

The selectivity profile of this compound has been a subject of interest, particularly regarding its affinity for different integrin subtypes. Research indicates that structural modifications can enhance the selectivity and binding affinity towards specific integrins, which may improve therapeutic outcomes in diseases involving aberrant cell adhesion .

Comparative Studies

Comparative studies have highlighted the variability in biological responses elicited by different RGD-containing peptides. For instance, while this compound demonstrates significant inhibitory effects on certain integrins, other peptides may exhibit distinct activity profiles depending on their structural characteristics .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess GRGDTP's role in viral entry mechanisms?

- Methodological Answer : Use competitive binding assays with synthetic this compound peptides to evaluate their inhibition of viral attachment. Measure infection rates via fluorescence-based assays at varying concentrations (e.g., 0.15–15 mM) and compare with control peptides (e.g., GRGESP). Statistical analysis (ANOVA) should account for concentration-dependent trends and standard deviations, as demonstrated in HCV E2 entry studies .

Q. How should researchers design experiments to evaluate this compound's impact on endothelial permeability?

- Methodological Answer : Employ pressure measurement systems in ex vivo joint models, as described in hyperosmolarity studies. Track pressure changes over time (e.g., 0–60 minutes) using this compound in Ringer’s solution and compare with controls. Include error bars for standard deviations and replicate experiments to ensure reproducibility, referencing pressure dynamics observed in interstitial matrix studies .

Q. What statistical approaches are suitable for analyzing this compound's concentration-dependent effects?

- Methodological Answer : Use dose-response curves to quantify efficacy thresholds. For example, in HCV studies, infection rates peaked at 0.15 mM (140%) but declined at higher concentrations (15 mM: 120%). Apply nonlinear regression models to identify IC50 values and assess significance via t-tests or chi-square analysis .

Q. How can GDPR compliance be ensured when handling this compound-related human subject data?

- Methodological Answer : Conduct a Data Protection Impact Assessment (DPIA) for studies involving identifiable data. Train research teams on GDPR requirements (e.g., anonymization protocols) and document compliance in IRB submissions. Consult institutional offices (e.g., Tufts University’s Vice Provost for Research) for DPIA templates and validation .

Advanced Research Questions

Q. How can contradictions in this compound's infection rate patterns (e.g., higher efficacy at lower concentrations) be resolved?

- Methodological Answer : Investigate peptide aggregation or receptor saturation at high concentrations. Replicate experiments with alternative assays (e.g., surface plasmon resonance) to measure binding kinetics. Compare results with structural studies of this compound-receptor interactions to identify mechanistic outliers .

Q. What methodologies validate this compound's interaction with hyperosmolar environments in endothelial studies?

- Methodological Answer : Combine osmotic pressure manipulation (e.g., 600 mosm solutions) with this compound treatment. Use confocal microscopy to visualize endothelial fenestration changes and correlate with pressure data. Validate findings via knockout models or competitive inhibitors (e.g., RGD-E2 peptides) .

Q. How can AI tools like ChatGPT be ethically integrated for this compound literature reviews?

- Methodological Answer : Use AI to generate research questions (e.g., "Identify gaps in this compound’s role in HCV entry") and draft summaries. Cross-verify outputs with primary sources (e.g., PubMed-indexed papers) and ensure citations follow APA/MLA guidelines. Avoid reliance on AI for data interpretation or hypothesis generation without human validation .

Q. What strategies detect AI-generated content in this compound-related academic writing?

- Methodological Answer : Apply tools like CheckGPT to analyze abstracts for stylistic anomalies (e.g., repetitive phrasing). Manually verify claims against experimental data (e.g., infection rates from HCV studies) and ensure methodological details align with peer-reviewed protocols .

Q. Data Presentation Guidelines

Properties

IUPAC Name |

1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N9O10/c1-11(33)18(21(40)32-7-3-5-14(32)22(41)42)31-20(39)13(8-17(36)37)30-16(35)10-28-19(38)12(29-15(34)9-24)4-2-6-27-23(25)26/h11-14,18,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZVBZDHGKJFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405178 | |

| Record name | GRGDTP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108682-58-2 | |

| Record name | GRGDTP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.